Cas no 2227752-41-0 (rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol)

rac-(3R,4S)-4-(2-メチルフェニル)オキソラン-3-オールは、キラルなオキソラン骨格を有する有機化合物です。この化合物は、2-メチルフェニル基とヒドロキシル基が立体特異的に配置された構造を持ち、医薬品中間体や不斉合成の構築ブロックとしての応用が期待されます。特に、光学活性な誘導体の合成において、立体選択的反応の制御が可能な点が特徴です。高い純度と安定性を備えており、複雑な分子設計における多様な変換反応に対応できます。

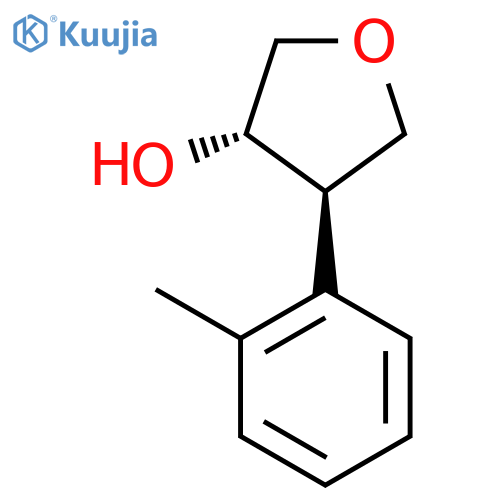

2227752-41-0 structure

商品名:rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 2227752-41-0

- EN300-1635315

- rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol

-

- インチ: 1S/C11H14O2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10-12H,6-7H2,1H3/t10-,11+/m0/s1

- InChIKey: PXQFCRLFDWTRPQ-WDEREUQCSA-N

- ほほえんだ: O1C[C@H]([C@H](C2C=CC=CC=2C)C1)O

計算された属性

- せいみつぶんしりょう: 178.099379685g/mol

- どういたいしつりょう: 178.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635315-250mg |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 250mg |

$642.0 | 2023-09-22 | ||

| Enamine | EN300-1635315-1.0g |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 1.0g |

$1599.0 | 2023-07-10 | ||

| Enamine | EN300-1635315-0.25g |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 0.25g |

$1472.0 | 2023-07-10 | ||

| Enamine | EN300-1635315-5.0g |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 5.0g |

$4641.0 | 2023-07-10 | ||

| Enamine | EN300-1635315-0.1g |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 0.1g |

$1408.0 | 2023-07-10 | ||

| Enamine | EN300-1635315-5000mg |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 5000mg |

$2028.0 | 2023-09-22 | ||

| Enamine | EN300-1635315-500mg |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 500mg |

$671.0 | 2023-09-22 | ||

| Enamine | EN300-1635315-0.5g |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 0.5g |

$1536.0 | 2023-07-10 | ||

| Enamine | EN300-1635315-2500mg |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 2500mg |

$1370.0 | 2023-09-22 | ||

| Enamine | EN300-1635315-50mg |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |

2227752-41-0 | 50mg |

$587.0 | 2023-09-22 |

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol 関連文献

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

2227752-41-0 (rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬